molecular formula C9H10N2O4S B2501103 (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine CAS No. 374783-78-5

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine

Cat. No.: B2501103
CAS No.: 374783-78-5
M. Wt: 242.25
InChI Key: IPKIIZQGCWXJFM-BYDSUWOYSA-N
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Description

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Mechanism of Action

Target of Action

The primary target of the compound (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is the styrene molecule . The compound interacts with styrene in a process known as aziridination .

Mode of Action

This compound interacts with its target, styrene, through a process called aziridination . This process is catalyzed by copper triflate and copper-exchanged zeolite Y . The aziridination of styrene by this compound predominantly results in an R-configuration .

Biochemical Pathways

The aziridination process involving this compound affects the biochemical pathways of styrene conversion . The reaction could either proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the oxabicyclic alkene .

Pharmacokinetics

The solubility of the compound in different solvents like hexane can affect its bioavailability .

Result of Action

The result of the action of this compound is the formation of aziridines . The aziridination of styrene by this compound results in a product mixture of enantiomeric aziridines .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of certain catalysts and the type of solvent used . For instance, the change of substituent in the benzenesulfonyl group reduces the solubility in hexane, affording a solution phase of enhanced enantiomeric excess .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine typically involves the reaction of 4-nitrobenzenesulfonyl azide with an appropriate alkene. The reaction proceeds via a [3+2] cycloaddition mechanism to form a triazoline intermediate, which then undergoes nitrogen extrusion to yield the aziridine . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency and safety of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is attacked by nucleophiles, leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of open-chain amines, thiols, or alcohol derivatives.

Scientific Research Applications

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl azide
  • 4-Nitrobenzenesulfonyl chloride
  • 2-Methylaziridine

Uniqueness

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is unique due to the combination of the aziridine ring and the nitrobenzenesulfonyl groupThe presence of the nitro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Properties

IUPAC Name

(2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKIIZQGCWXJFM-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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